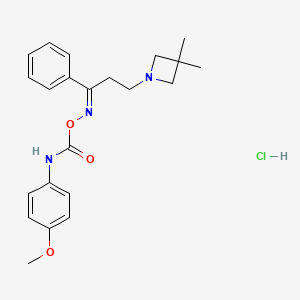
Propiophenone, 3-(3,3-dimethyl-1-azetidinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that includes an azetidine ring, a propiophenone moiety, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone, which is then reacted with p-methoxycarbaniloyl chloride to form the oxime derivative. The final step involves the conversion of the oxime to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxime group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring or the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The azetidine ring and oxime group are likely to play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,3-Dimethyl-1-azetidinyl)propiophenone
- 3-(Dimethylamino)propiophenone hydrochloride
Uniqueness
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to the presence of the oxime group and the p-methoxycarbaniloyl moiety, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
97670-12-7 |
|---|---|
Molekularformel |
C22H28ClN3O3 |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
[(Z)-[3-(3,3-dimethylazetidin-1-yl)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-22(2)15-25(16-22)14-13-20(17-7-5-4-6-8-17)24-28-21(26)23-18-9-11-19(27-3)12-10-18;/h4-12H,13-16H2,1-3H3,(H,23,26);1H/b24-20-; |
InChI-Schlüssel |
UJYVMIUMLWSWFX-RKEQJQHUSA-N |
Isomerische SMILES |
CC1(CN(C1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3)C.Cl |
Kanonische SMILES |
CC1(CN(C1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















